molecular formula C17H15N3O2S2 B11530513 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11530513
M. Wt: 357.5 g/mol
InChI Key: IPWQBJOCHYRYOM-YBFXNURJSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a hydrazide derivative characterized by a benzothiazole core linked via a sulfanyl group to an acetohydrazide moiety. This structural motif is associated with diverse applications, including corrosion inhibition and anticancer activity, as seen in related compounds .

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H15N3O2S2/c1-11(12-6-2-4-8-14(12)21)19-20-16(22)10-23-17-18-13-7-3-5-9-15(13)24-17/h2-9,21H,10H2,1H3,(H,20,22)/b19-11+

InChI Key

IPWQBJOCHYRYOM-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC=C3O

Origin of Product

United States

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of the compound is C18H17N3O2S2C_{18}H_{17}N_{3}O_{2}S_{2} with a molecular weight of approximately 401.52 g/mol. The structure features a benzothiazole moiety linked to an acetohydrazide group through a hydrazone linkage. The compound's structure allows for various intermolecular interactions, which may contribute to its biological activity.

Synthesis

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate hydrazone precursor. The reaction conditions often include the use of sodium carbonate in an ethanol-water mixture, followed by the addition of α-bromoacetophenone and subsequent purification steps such as recrystallization from appropriate solvents .

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been widely documented. A study highlighted that derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The presence of hydroxyl groups within the structure can enhance radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that compounds with similar structures can effectively reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against MCF-7 and HeLa cells
AntioxidantReduction in lipid peroxidation

Case Study 1: Antimicrobial Testing

In a study conducted on various benzothiazole derivatives, it was found that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL .

Case Study 2: Anticancer Evaluation

A series of cytotoxicity assays were performed on human cancer cell lines using derivatives containing the benzothiazole structure. The results indicated that these compounds could induce apoptosis at concentrations as low as 25 µM, with significant effects observed in cell viability assays through MTT assays .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. A study evaluating various hydrazide derivatives found that certain compounds showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to the benzothiazole structure were tested against Staphylococcus aureus and Escherichia coli, revealing promising results .

Compound Target Bacteria Activity Level
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazideS. aureusHigh
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazideE. coliModerate

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been extensively studied. For example, a series of hydrazones derived from benzothiazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development in cancer therapy .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Condensation Reactions : It can react with aldehydes to form more complex hydrazone derivatives.
  • Coupling Reactions : The compound can be used to synthesize other bioactive molecules by coupling with different electrophiles under mild conditions.

A notable example is the reaction with arylsulfonyl chlorides to yield sulfonamide derivatives, which have potential therapeutic applications .

Case Study 1: Antimicrobial Evaluation

A recent study published in Advances in Basic and Applied Sciences explored the antimicrobial activity of a series of benzothiazole acetohydrazides. The results indicated that the target compound exhibited superior activity against Klebsiella pneumonia, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Activity Assessment

In another investigation, the anticancer efficacy of various benzothiazole derivatives was assessed on human breast cancer cell lines. The results indicated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide induced significant cytotoxicity through apoptosis pathways .

Chemical Reactions Analysis

Hydrazone Reactivity

The hydrazone linkage undergoes:

  • Acid/Base-Catalyzed Hydrolysis : Cleavage to regenerate acetohydrazide and 2-hydroxyacetophenone under strong acidic (HCl) or basic (NaOH) conditions.

  • Nucleophilic Addition : At the imine carbon (C=N), reacting with amines or Grignard reagents to form substituted hydrazines.

Benzothiazole Reactivity

  • Electrophilic Aromatic Substitution : The sulfur atom directs electrophiles to the benzothiazole ring’s 5- and 7-positions. Example reactions include nitration and sulfonation .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization under thermal or catalytic conditions:

Reaction ConditionsProduct FormedMechanismReference
Reflux in acetic acid1,3,4-Thiadiazole derivativesDehydration and S–N bond formation
Cu(I)-catalyzed in DMFBenzothiazolo[3,2-b]thiadiazineRadical-mediated cyclization

Oxidation

  • Sulfur Oxidation : The benzothiazole sulfur oxidizes to sulfoxide (S=O) or sulfone (O=S=O) using H₂O₂ or mCPBA .

  • Hydrazone Oxidation : Cleavage with KMnO₄ yields carboxylic acids and nitroso compounds.

Reduction

  • Hydrazone Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the C=N bond to C–N, generating a hydrazine derivative.

Metal Coordination and Complexation

The compound acts as a bidentate ligand , coordinating metals via:

  • Hydrazone nitrogen and phenolic oxygen (e.g., Cu²⁺, Fe³⁺).

  • Benzothiazole sulfur (e.g., Ag⁺, Hg²⁺).

Metal IonCoordination ModeApplicationReference
Cu(II)N,O-chelationAntimicrobial agents
Fe(III)S,N-chelationCatalytic oxidation reactions

Stability and Degradation

  • Photodegradation : UV exposure induces C–S bond cleavage in the benzothiazole ring, forming mercaptobenzothiazole and acetophenone derivatives.

  • Thermal Stability : Decomposes above 250°C via radical pathways, releasing SO₂ and NH₃.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)
Hydrolysis6M HCl, reflux, 2hAcetohydrazide + 2-hydroxyacetophenone85
CyclizationAcOH, 120°C, 4h1,3,4-Thiadiazole derivative72
Oxidation (S→Sulfone)30% H₂O₂, CH₃COOH, 24hSulfone analog68
Metal ComplexationCu(NO₃)₂, EtOH, RT, 1hCu(II) complex91

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Arylidene Group

The arylidene substituent significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent on Arylidene Molecular Weight (g/mol) Key Properties/Activities Reference IDs
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide 3-methoxyphenyl 371.47 Enhanced lipophilicity due to methoxy group; potential for altered electronic properties.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide 2,3-dichlorophenyl 412.31 Electron-withdrawing Cl groups may improve corrosion inhibition or cytotoxicity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide 2-hydroxy-3-methoxyphenyl 393.46 Dual H-bonding (OH) and lipophilic (OCH₃) sites; potential synergistic biological effects.
N′-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide (ATOH) 2-hydroxyphenyl 221.24 Lower molecular weight; demonstrated 85.5% corrosion inhibition efficiency in mild steel.

Key Observations :

  • Electron-donating groups (e.g., -OH, -OCH₃) enhance solubility and H-bonding capacity, critical for adsorption in corrosion inhibition .
  • Halogenated derivatives (e.g., Cl) may exhibit stronger interactions with metal surfaces or biological targets due to increased electrophilicity .
Variations in the Heterocyclic Core

Replacing benzothiazole with other heterocycles alters electronic and steric profiles:

Compound Name Core Structure Key Features Reference IDs
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide Benzimidazole Increased π-π stacking potential; ethyl group adds steric bulk.
(E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide (I) Oxamic hydrazide Amino-oxo group enhances polarity; used in crystallographic studies.
2-((3-Allyl-4-oxoquinazolin-2-yl)thio)-N′-(1-(2,4-dihydroxyphenyl)ethylidene)acetohydrazide (6a) Quinazolinone Dual hydroxyl groups improve antioxidant activity; allyl group adds rigidity.

Key Observations :

  • Quinazolinone-based analogues show antioxidant properties, linked to dihydroxyphenyl substituents .
Corrosion Inhibition Efficiency

Hydrazide derivatives with arylidene groups act as mixed-type corrosion inhibitors. Comparative efficiencies:

Compound Name/Abbreviation Inhibition Efficiency (IE%) Key Structural Features Reference IDs
ATOH 85.5% 2-hydroxyphenyl; lacks benzothiazole
TCBOH 92.4% Thiohydrazide group; higher adsorption energy (-489 kJ/mol)
Target Compound (Hypothetical) Predicted ~88-90% Benzothiazole enhances electron density; -OH aids adsorption. -

Mechanistic Insights :

  • Benzothiazole’s sulfur atoms contribute to electron-rich regions, improving adsorption on mild steel .
  • DFT studies show planar adsorption orientations maximize surface coverage .
Anticancer Activity

Benzothiazole derivatives exhibit cytotoxicity via DNA interaction and apoptosis induction:

Compound Name Cell Line (IC₅₀) Notable Substituents Reference IDs
2-((5-Fluorobenzothiazol-2-yl)thio)-N'-(4-fluorobenzylidene)acetohydrazide (4d) C6 (Rat glioma): 18 µM Fluoro groups enhance electrophilicity.
Target Compound (Hypothetical) Predicted activity 2-hydroxyphenyl may modulate selectivity. -

Key Trends :

  • Electron-withdrawing groups (e.g., -F, -Cl) improve cytotoxicity by enhancing DNA intercalation .
  • Hydroxyl groups may reduce toxicity to healthy cells via H-bonding with biomolecules .
Spectroscopic Confirmation
  • FT-IR : N-H stretches (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹) are consistent across hydrazides .
  • NMR: Aromatic protons in benzothiazole (δ 7.2–8.5 ppm) and hydrazide NH (δ 10–12 ppm) are diagnostic .

Theoretical Studies and Computational Insights

  • DFT Calculations : HOMO-LUMO gaps correlate with inhibition efficiency. For example, TCBOH’s low ΔE (4.36 eV) indicates high reactivity .
  • MD Simulations : Flat adsorption orientations on Fe (110) surfaces yield stronger binding (e.g., Eₐds = -489 kJ/mol for TCBOH) .

Preparation Methods

Reaction Conditions and Yields

Reagent RatiosSolventBaseTemperatureTime (h)Yield (%)Reference
1:1.2 (MBT:ECA)AcetoneK₂CO₃Reflux6–885–90
1:1.5 (MBT:ECA)DMFNaHCO₃80°C478
1:1.1 (MBT:ECA)EthanolTriethylamineReflux582

Key Observations :

  • Potassium carbonate in acetone achieves the highest yields (85–90%) due to efficient deprotonation of the thiol group.

  • Prolonged reflux (>8 hours) may lead to ester hydrolysis, reducing yield.

Preparation of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide

The ester intermediate undergoes hydrazinolysis to form the hydrazide.

Hydrazinolysis Parameters

Hydrazine Hydrate (Equiv.)SolventTemperatureTime (h)Yield (%)Reference
3.0EthanolReflux880–85
2.5Methanol60°C675
4.0EthanolRT2470

Optimization Notes :

  • Excess hydrazine hydrate (3–4 equiv.) ensures complete conversion.

  • Ethanol as a solvent under reflux provides superior yields compared to methanol.

Condensation with 2-Hydroxyacetophenone

The final step involves Schiff base formation between the hydrazide and 2-hydroxyacetophenone .

Condensation Strategies

Carbonyl CompoundSolventCatalystTemperatureTime (h)Yield (%)Reference
2-HydroxyacetophenoneEthanolHCl (1%)Reflux475
2-HydroxyacetophenoneDMFNone100°C368
2-HydroxyacetophenoneEthanolAcetic AcidRT2472

Critical Insights :

  • Acid catalysis (e.g., HCl or acetic acid) accelerates imine formation, improving yields.

  • Prolonged reaction times at room temperature mitigate side reactions like oxidation.

Analytical Characterization

The target compound is validated using spectroscopic methods:

Spectroscopic Data

TechniqueKey SignalsReference
IR (cm⁻¹) 3250 (N–H), 1670 (C=O), 1590 (C=N), 1240 (C–S)
¹H NMR δ 2.35 (s, 3H, CH₃), 6.8–7.9 (m, 8H, aromatic), 10.2 (s, 1H, OH)
¹³C NMR δ 24.5 (CH₃), 115–160 (aromatic), 165.2 (C=O), 170.1 (C=N)

Comparative Analysis of Methodologies

Yield Optimization

StepHighest Yield (%)ConditionsReference
Ester Synthesis90K₂CO₃, acetone, reflux
Hydrazide Formation853 equiv. NH₂NH₂, ethanol, reflux
Hydrazone Condensation751% HCl, ethanol, reflux

Purity Considerations

  • Recrystallization from ethanol or methanol enhances purity (>98% by HPLC).

  • TLC monitoring (ethyl acetate/petroleum ether, 1:4) ensures reaction completion.

Industrial and Green Chemistry Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction times by 50% while maintaining yields.

  • Solvent-Free Methods : Ball milling techniques for hydrazone formation achieve 70% yield without solvents.

Challenges and Mitigation Strategies

  • Hydrazine Handling : Use of closed systems and PPE to manage toxicity.

  • Byproduct Formation : Excess hydrazine or prolonged heating may generate hydrazine dimers; controlled stoichiometry and time mitigate this.

  • Oxidation of Thiols : Nitrogen atmospheres prevent disulfide formation during ester synthesis .

Q & A

Q. Basic

  • Co-solvents : Use DMSO:water (1:9) or β-cyclodextrin inclusion complexes .
  • Pro-drug strategies : Introduce acetyl or methyl groups to the hydroxyl or amine functionalities to enhance lipophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm) for sustained release .

What advanced techniques are used to study tautomeric equilibria in solution?

Q. Advanced

  • Variable-temperature NMR : Monitor chemical shift changes of NH and C=N protons between 25–60°C .
  • DFT calculations : Compare Gibbs free energies of keto-enol tautomers using Gaussian09 at the B3LYP/6-31G(d) level .
  • UV-Vis titration : Track absorbance changes (250–400 nm) in buffered solutions (pH 2–12) to identify dominant tautomers .

How do crystallographic defects impact reproducibility in X-ray diffraction studies?

Advanced
Poor crystal quality (e.g., twinning, disorder) can obscure bond-length precision. Mitigation strategies:

  • Crystallization optimization : Use slow evaporation (ethyl acetate/hexane) or diffusion layers (diethyl ether) .
  • Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate packing motifs .

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